(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid

Catalog No.
S3344357
CAS No.
67885-97-6
M.F
C7H8O5
M. Wt
172.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid

CAS Number

67885-97-6

Product Name

(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid

IUPAC Name

(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid

Molecular Formula

C7H8O5

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C7H8O5/c8-3-1-4(6(9)10)5(2-3)7(11)12/h4-5H,1-2H2,(H,9,10)(H,11,12)/t4-,5-/m1/s1

InChI Key

CJSMOECOKYPHSC-RFZPGFLSSA-N

SMILES

C1C(C(CC1=O)C(=O)O)C(=O)O

Canonical SMILES

C1C(C(CC1=O)C(=O)O)C(=O)O

Isomeric SMILES

C1[C@H]([C@@H](CC1=O)C(=O)O)C(=O)O

(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid is a bicyclic compound characterized by a cyclopentane ring with two carboxylic acid groups and a ketone functional group. Its molecular formula is C₅H₆O₄, and its structure includes a chiral center, which contributes to its potential biological activities. This compound is of interest in organic chemistry due to its unique structural features that can influence its reactivity and interactions with biological systems.

Research on the mechanism of action of (1R,2R)-4-Oxocyclopentane-1,2-dicarboxylic acid is ongoing. Due to its structural similarity to alpha-ketoglutaric acid, a naturally occurring metabolite involved in the citric acid cycle, (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid might be studied for its potential interactions within this important metabolic pathway [].

Organic Synthesis:

  • Due to its functional groups, (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid can serve as a building block for the synthesis of more complex molecules. Scientists have employed it in the preparation of various heterocyclic compounds, including pyrrolidines and pyrazoles. These heterocycles are important scaffolds found in numerous natural products and pharmaceuticals [, ].

Medicinal Chemistry:

  • The molecule's structure holds potential for the development of new drugs. Researchers have investigated its properties in the context of enzyme inhibition and studied its interactions with specific biological targets [, ].

Material Science:

  • Some studies have explored the potential of (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid as a component in the design of new materials. For instance, it has been incorporated into the synthesis of metal-organic frameworks, which are porous materials with potential applications in gas storage and separation [].
Involving (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid typically include:

  • Decarboxylation: Under certain conditions, the carboxylic acid groups can undergo decarboxylation, leading to the formation of simpler compounds.
  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which are important in various applications including pharmaceuticals.
  • Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions are facilitated by specific enzymes in biological systems, allowing the compound to participate in metabolic pathways

(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid exhibits several biological activities:

  • Antioxidant Activity: It has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Potential Anti-inflammatory Effects: Preliminary studies suggest that it may have anti-inflammatory properties, although further research is needed to confirm these effects .

Several methods exist for synthesizing (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid:

  • Cyclization Reactions: Starting from suitable precursors such as dicarboxylic acids or their derivatives, cyclization can be achieved through acid-catalyzed reactions.
  • Oxidative Methods: Oxidation of specific cyclopentene derivatives can yield the desired compound.
  • Enzymatic Synthesis: Utilizing specific enzymes can provide a more environmentally friendly approach to synthesize this compound with high specificity and yield .

The applications of (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid span various fields:

  • Pharmaceuticals: Its potential as an enzyme inhibitor makes it a candidate for drug development targeting metabolic disorders.
  • Agriculture: As an antioxidant, it could be used in formulations to enhance plant resilience against stress.
  • Material Science: Its derivatives may find use in developing new materials with specific properties due to their unique chemical structure .

Interaction studies of (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid with biological macromolecules have revealed insights into its mechanism of action. Techniques such as:

  • Molecular Docking: This computational method helps predict how the compound interacts with specific enzyme active sites.
  • In Vitro Assays: These assays assess the biological activity and efficacy of the compound against various targets.

These studies are crucial for understanding how modifications to its structure might enhance or alter its biological effects .

Several compounds share structural similarities with (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-Hydroxybutanoic AcidContains a hydroxyl groupImportant in metabolism and energy storage
Maleic AcidUnsaturated dicarboxylic acidUsed in polymer production
Succinic AcidDicarboxylic acid with a straight chainInvolved in the citric acid cycle

Uniqueness of (1R,2R)-4-Oxocyclopentane-1,2-Dicarboxylic Acid:
The presence of the ketone group within a cyclopentane framework distinguishes it from other dicarboxylic acids. This unique structure may lead to different reactivity patterns and biological interactions compared to its linear counterparts .

XLogP3

-1.3

GHS Hazard Statements

Aggregated GHS information provided by 34 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid

Dates

Last modified: 08-19-2023

Explore Compound Types